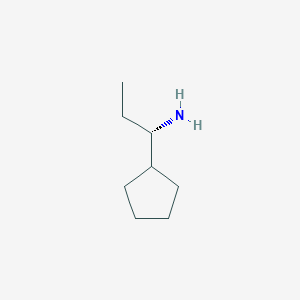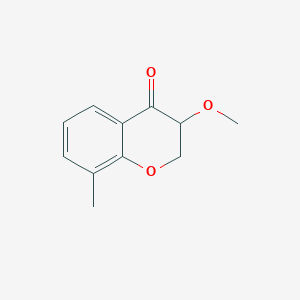
(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-chloro-4-pyridylalaninol , is a chiral compound with the following chemical structure:
C10H11ClN2O
This compound has drawn attention due to its structural similarity to the anti-cancer pharmaceutical Gefitinib. In the asymmetric unit of its crystal structure, there is one molecule. The crystallographic data reveal its monoclinic space group (P2₁/c) and key parameters such as cell dimensions and atomic coordinates .
Méthodes De Préparation
Synthetic Routes:
The synthesis of ®-3-chloro-4-pyridylalaninol involves several steps. One common synthetic route starts from commercially available starting materials. For example, it can be obtained by reacting 3-chloro-4-pyridinecarboxaldehyde with an appropriate amine source, followed by reduction or other transformations.
Reaction Conditions:
The reaction conditions may vary depending on the specific synthetic pathway. Commonly used conditions include solvent-based reactions (e.g., DMF:MeOH) and reflux at room temperature .
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: ®-3-chloro-4-pyridylalaninol can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substitution reactions involving the chloro group are relevant.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Chlorination reagents like thionyl chloride (SOCl₂).
Major Products:
The major products depend on the specific reaction. For example:
- Oxidation may yield an aldehyde or carboxylic acid.
- Reduction could lead to an amine.
- Substitution may result in a chlorinated derivative.
Applications De Recherche Scientifique
Chemistry:
Building Block: ®-3-chloro-4-pyridylalaninol serves as a building block for more complex molecules.
Catalysis: It may find applications in asymmetric catalysis.
Biology and Medicine:
Pharmaceutical Research: Its structural similarity to Gefitinib makes it relevant for further drug development.
Biological Studies: Investigating its interactions with enzymes and receptors.
Industry:
Fine Chemicals: Used in the synthesis of specialized compounds.
Mécanisme D'action
The exact mechanism by which ®-3-chloro-4-pyridylalaninol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While ®-3-chloro-4-pyridylalaninol shares features with other pyridine-containing compounds, its uniqueness lies in its chiral center and potential pharmaceutical applications.
Similar Compounds
- Gefitinib (anti-cancer drug)
- Other pyridylalaninol derivatives
Remember that further studies are essential to fully explore its properties and applications
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
Clé InChI |
PUAQERXTBTYTIB-ZETCQYMHSA-N |
SMILES isomérique |
C1=CN=CC(=C1[C@H](CO)N)Cl |
SMILES canonique |
C1=CN=CC(=C1C(CO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
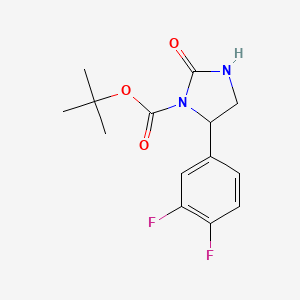


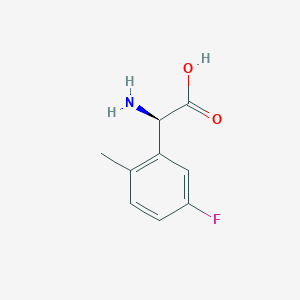
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)

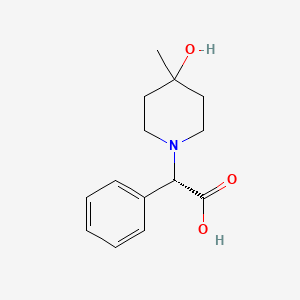
![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
